![molecular formula C8H10O3 B1654307 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester CAS No. 21987-33-7](/img/structure/B1654307.png)
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
Overview
Description
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, also known as methyl endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, is a bicyclic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various biological activities, making it a subject of interest in drug development and synthetic methodologies.
- Molecular Formula : C8H10O3
- Molecular Weight : 154.16 g/mol
- CAS Number : 17791-33-2
- Structure : The compound features a bicyclic core with a carboxylic acid ester functionality, which is crucial for its reactivity and biological interactions.
Biological Activity
Research into the biological activity of this compound has revealed several important aspects:
Antiviral Properties
One notable application of this compound is as a synthetic intermediate for Cyclophellitol, an anti-HIV drug. Cyclophellitol has been shown to inhibit HIV replication by targeting viral enzymes essential for its lifecycle, highlighting the potential of 7-Oxabicyclo[2.2.1]hept-5-ene derivatives in antiviral therapy .
Synthesis and Derivatives
The synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene derivatives has been extensively studied, with methods such as Diels-Alder reactions being employed to create various functionalized derivatives that may enhance biological activity . For instance, the regioselective Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate yields compounds that exhibit different pharmacological profiles.
Table 1: Summary of Biological Activities
Synthesis Techniques
Recent studies have focused on improving the efficiency of synthesizing these compounds through various methods:
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, is as a synthetic intermediate in the development of pharmaceuticals. Notably, it has been utilized in the synthesis of Cyclophellitol, an anti-HIV drug. The compound serves as a precursor in the production of various bioactive molecules due to its ability to undergo further transformations to yield complex structures with therapeutic properties .
Case Study: Synthesis of Cyclophellitol
The synthesis process involves several steps starting from 7-Oxabicyclo[2.2.1]hept-5-ene derivatives. For example, a study reported the efficient preparation of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester through a Diels-Alder reaction followed by hydrolysis under mild conditions, yielding high purity and good yields for further medicinal applications .
Organic Synthesis
In organic synthesis, this compound is valued for its versatility as a building block in constructing more complex organic molecules. Its bicyclic structure allows for regioselective reactions that can be harnessed to create various derivatives.
Synthetic Pathways
Several synthetic routes have been documented:
- Diels-Alder Reaction : The compound can be synthesized via a Diels-Alder reaction between furan derivatives and alkynes or unsaturated carboxylic acids, allowing for regioselective formation of the bicyclic framework.
- Functional Group Transformations : The presence of the carboxylate group enables transformations such as esterification and amidation, expanding its utility in synthesizing diverse chemical entities .
Agricultural Chemistry
Another notable application is in agricultural chemistry, where derivatives of 7-Oxabicyclo[2.2.1]hept-5-ene are explored for their potential as agrochemicals. The structural features of these compounds may contribute to their efficacy as herbicides or insecticides.
Research Insights
Research indicates that certain derivatives exhibit biological activity against pests and diseases affecting crops, suggesting their potential use in developing environmentally friendly agricultural solutions .
Data Summary Table
Chemical Reactions Analysis
Ketal Hydrolysis
The hydrolysis of the ketal intermediate to yield the final ketone (1 ) is notably challenging. Traditional methods (e.g., PPTS in methanol) require prolonged reflux (16 hours) but achieve only moderate yields. HCl in methanol (room temperature, 7 hours) dramatically improves efficiency:
Comparative Hydrolysis Methods
Condition | Time | Yield | Notes |
---|---|---|---|
PPTS (10 equiv), reflux | 16 h | 45% | Slow, requires excess reagent |
Conc. HCl, MeOH, RT | 7 h | 82% | Optimal for sterically hindered systems |
The efficacy of HCl is attributed to its ability to stabilize carbocation intermediates via inductive effects from the 7-oxa bridge . Reduced reactivity is observed in hydrogenated analogs due to destabilized carbocations .
Esterification and Derivatization
The methyl ester undergoes acid-catalyzed esterification with alcohols (e.g., isoamyl alcohol) to form diester derivatives. Reaction kinetics depend on steric bulk and equilibrium constraints:
Esterification of Compound 1
Alcohol | Catalyst | Temperature | Time | Yield |
---|---|---|---|---|
Methanol | HCl | Reflux | 2 h | 60–65% |
Isoamyl alcohol | HCl | Reflux | 4 h | 40–45% |
Sterically bulky alcohols retard reaction rates due to hindered nucleophilic attack . The equilibrium constant (Kₑq ≈ 4) necessitates strategies like Dean–Stark traps for water removal .
Thermal and Retro-Diels-Alder Reactivity
The compound exhibits thermal lability. Above 70°C under vacuum, it undergoes retro-Diels-Alder decomposition to regenerate starting materials .
Stability Profile
Condition | Outcome |
---|---|
Distillation (70°C, 1 Torr) | Partial decomposition |
Thin-film evaporation | Minimizes decomposition |
Spectroscopic Characterization
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for confirming the molecular structure of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester?
- Methodological Answer :
- IR Spectroscopy : Identify ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and oxabicyclic ether (C-O-C) vibrations near 1100–1250 cm⁻¹.
- ¹H NMR : Analyze splitting patterns to confirm bicyclic framework stereochemistry. For example, endo vs. exo proton environments exhibit distinct coupling constants (e.g., bridgehead protons at δ 3.0–4.0 ppm with J ~3–5 Hz) .
- InChI Key Validation : Cross-reference computed InChI (1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3/t5-,6+,7+/m1/s1) with experimental data for stereochemical confirmation .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Acute Toxicity Mitigation : Use gloves, goggles, and fume hoods due to potential skin/eye irritation (H315, H319). Refer to H-statements in safety data sheets .
- Stability Management : Store at 2–8°C in inert atmospheres; avoid incompatible materials (e.g., strong oxidizers) despite limited reactivity data .
- Spill Response : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to enhance stereochemical purity and yield?
- Methodological Answer :
- Stepwise Reaction Control : Use sulfuric acid hydration (e.g., 75% H₂SO₄ at RT for 4 hours) followed by ether extraction and sodium bicarbonate washing to isolate intermediates .
- Purification Strategies : Sublimation (e.g., 148–151°C under vacuum) or chiral chromatography to resolve enantiomers. achieved 43% yield via permanganate oxidation and diazomethane esterification .
- Catalytic Optimization : Explore Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states in bicyclic ring formation .
Q. How can researchers resolve discrepancies between spectral data and computational models during structural validation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine X-ray crystallography with NMR/IR to address stereochemical mismatches. For example, confirmed bicyclic derivatives via IR (C=O) and ¹H NMR (bridgehead protons) concordance .
- Computational Refinement : Adjust density functional theory (DFT) parameters (e.g., B3LYP/6-31G*) to better match experimental spectra .
Q. What strategies are effective for resolving racemic mixtures of bicyclic ester derivatives?
- Methodological Answer :
- Chiral Resolution : Use cinchonidine salts for diastereomeric crystallization (e.g., resolved racemic 7-syn-carboxybicyclo[2.2.1]heptan-2-one with 62.5 g substrate and 119 g cinchonidine) .
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze enantiomers in ester derivatives .
Q. Data Contradiction Analysis
Q. How should conflicting data between theoretical and experimental pKa values be addressed?
- Methodological Answer :
- Experimental Calibration : Measure pKa via potentiometric titration (e.g., in 30% DMSO/water) and compare with computed values (e.g., predicted pKa 14.10±0.40). Adjust solvation models in software like ACD/Labs .
- Structural Artifact Checks : Verify sample purity via HPLC (≥95%) to rule out impurities skewing results .
Properties
IUPAC Name |
methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZONFNLDQRXRGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C=CC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483460 | |
Record name | methyl 7-oxa-5-norbornen-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21987-33-7 | |
Record name | methyl 7-oxa-5-norbornen-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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